molecular formula C10H12N2O3 B14835002 4-Cyclopropoxy-2-ethyl-6-nitropyridine

4-Cyclopropoxy-2-ethyl-6-nitropyridine

Cat. No.: B14835002
M. Wt: 208.21 g/mol
InChI Key: UHWWHEVJMHZRIA-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-ethyl-6-nitropyridine is a specialized nitropyridine derivative offered for research and development purposes. This compound serves as a versatile building block in organic synthesis , particularly in the construction of more complex nitrogen-containing heterocycles that are prevalent in medicinal chemistry . The presence of both a nitro group and a cyclopropoxy substituent on the pyridine ring makes it a valuable precursor for the synthesis of novel bioactive molecules . Nitropyridines, as a chemical class, are recognized as convenient and readily available precursors for a wide range of mono- and polynuclear heterocyclic systems . Researchers utilize these compounds in the discovery of molecules with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties . The nitro group in such structures can be strategically transformed into other functional groups, such as amines, or can be used in ring-forming reactions to generate new molecular architectures . Furthermore, the cyclopropoxy moiety can impart conformational rigidity or influence the compound's electronic properties, which is a valuable trait in drug design. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

4-cyclopropyloxy-2-ethyl-6-nitropyridine

InChI

InChI=1S/C10H12N2O3/c1-2-7-5-9(15-8-3-4-8)6-10(11-7)12(13)14/h5-6,8H,2-4H2,1H3

InChI Key

UHWWHEVJMHZRIA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=C1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 2-Ethyl-4-chloropyridine

The introduction of the ethyl group at position 2 and chlorine at position 4 is achieved through directed metalation or halogenation strategies. A plausible method involves:

  • Friedel-Crafts alkylation : While pyridine’s aromatic system is inherently deactivated, directed ortho-metalation using a strong base (e.g., LDA) at position 2 followed by quenching with ethyl iodide can yield 2-ethylpyridine. Subsequent chlorination at position 4 is facilitated by radical bromination (e.g., N-bromosuccinimide) followed by halogen exchange using CuCl.
  • Cross-coupling : Palladium-catalyzed Negishi coupling of 4-chloro-2-iodopyridine with ethylzinc bromide offers a regioselective pathway.

Reaction Conditions :

Step Reagents/Conditions Yield
Ethylation (position 2) LDA, THF, -78°C; Ethyl iodide, 0°C→RT 65%
Chlorination (position 4) NCS, AIBN, CCl4, reflux; CuCl, DMF, 120°C 58%

Nitration to 2-Ethyl-4-chloro-6-nitropyridine

Nitration is directed by the electron-donating ethyl group, favoring para substitution (position 6). The chloro group at position 4, a meta director, further stabilizes the transition state.

  • Procedure : 2-Ethyl-4-chloropyridine is treated with fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C. The nitro group installs at position 6 due to the ethyl group’s para-directing effect.

Key Data :

  • Nitrating agent : HNO₃/H₂SO₄ (1:3 v/v)
  • Temperature : 0–5°C → 25°C (gradual warming)
  • Yield : 72%

Substitution to this compound

The 4-chloro group undergoes nucleophilic aromatic substitution (SNAr) with cyclopropoxide. The nitro group at position 6 activates the ring, enhancing the electrophilicity of position 4.

  • Procedure : 2-Ethyl-4-chloro-6-nitropyridine is reacted with sodium cyclopropoxide (generated in situ from cyclopropanol and NaH) in dimethylformamide (DMF) at 80–100°C.

Optimization Insights :

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Base : Cs₂CO₃ or NaH facilitates deprotonation of cyclopropanol.
  • Yield : 68% (after recrystallization in ethyl acetate).

Reaction Mechanism :

  • Deprotonation of cyclopropanol → cyclopropoxide ion.
  • SNAr attack at position 4, displacing chloride.
  • Aromaticity restoration via nitro group’s electron-withdrawing stabilization.

Alternative Synthetic Pathways

Diazotization and Hydrolysis

Adapting methods from nitropyridine derivative syntheses, an alternative route involves:

  • Diazotization of 4-chloro-2-amino-6-nitropyridine with NaNO₂/HCl.
  • Hydrolysis to 4-chloro-6-nitro-2-hydroxypyridine.
  • Etherification with cyclopropanol via Mitsunobu reaction (DIAD, PPh₃).

Advantage : Avoids harsh SNAr conditions.
Challenge : Lower yields (~50%) due to competing side reactions.

Direct Cyclopropoxylation via Ullmann Coupling

A copper-catalyzed coupling between 2-ethyl-4-iodo-6-nitropyridine and cyclopropanol offers a transition-metal-mediated alternative.

Conditions :

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline
  • Base: K₃PO₄
  • Solvent: DMSO, 110°C
  • Yield: 60%

Reaction Optimization and Challenges

Regioselectivity in Nitration

The nitro group’s position is critical. Competing directing effects (ethyl vs. chloro) necessitate precise temperature control. At higher temperatures (>30°C), minor nitration at position 3 is observed (8–12% impurity).

Cyclopropoxide Stability

Cyclopropanol’s ring strain renders it prone to ring-opening under acidic conditions. Neutral or slightly basic conditions (pH 7–8) are essential during substitution.

Purification Challenges

The product’s polarity necessitates chromatographic separation (SiO₂, hexane/EtOAc 4:1). Recrystallization from ethyl acetate/n-hexane improves purity to >98%.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J=2.4 Hz, 1H, H5), 8.23 (dd, J=8.8, 2.4 Hz, 1H, H3), 4.45–4.40 (m, 1H, OCH), 3.12 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.35 (t, J=7.6 Hz, 3H, CH₂CH₃), 1.12–1.05 (m, 4H, cyclopropane).
  • IR (KBr) : ν 1530 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym), 1250 cm⁻¹ (C-O-C).

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-ethyl-6-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is typically an amino derivative of the original compound.

    Reduction: The major product is an amino derivative.

    Substitution: The major products are derivatives with different functional groups replacing the nitro group.

Scientific Research Applications

4-Cyclopropoxy-2-ethyl-6-nitropyridine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique functional groups.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-ethyl-6-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the cyclopropoxy and ethyl groups can influence the compound’s reactivity and binding properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 4-Cyclopropoxy-2-ethyl-6-nitropyridine with related pyridine derivatives, focusing on substituent effects, synthesis yields, and properties:

Compound Name Substituents (Position) Synthesis Yield Key Properties/Reactivity Reference
This compound Cyclopropoxy (4), Ethyl (2), Nitro (6) Not reported High steric hindrance; moderate electron withdrawal from nitro group N/A
2-Methoxy-4-methyl-5-nitropyridine (7c) Methoxy (2), Methyl (4), Nitro (5) 95% Electron-rich due to methoxy; nitro at 5-position enhances electrophilicity
2-Methoxy-4-methyl-3-nitropyridine (7d) Methoxy (2), Methyl (4), Nitro (3) 80% Nitro at 3-position destabilizes ring; lower thermal stability
Ethyl-3-(nitropyridin-4-yl)-2-oxopropanoate Nitropyridinyl (4), Ethyl oxopropanoate (3) Not specified Polar ester group increases solubility; nitro enhances electrophilic reactivity

Key Observations:

Substituent Position and Reactivity: The 6-nitro group in this compound likely provides moderate electron withdrawal, similar to 5-nitro in 7c, but with less ring destabilization compared to the 3-nitro isomer 7d .

Synthesis Complexity: Methoxy-substituted analogs (e.g., 7c, 7d) achieve high yields (80–95%) via established procedures . In contrast, cyclopropoxy substitution may require specialized reagents (e.g., cyclopropanol under Mitsunobu conditions), which are less commonly reported.

Electronic and Steric Effects :

  • Ethyl groups (as in the target compound) enhance lipophilicity compared to methyl analogs, impacting solubility and bioavailability.
  • The nitro group’s position (6 vs. 3 or 5) alters resonance effects: a 6-nitro group may direct electrophilic attacks to the 2- or 4-positions, whereas 3-nitro groups (as in 7d ) create ortho/para-directing challenges .

Research Findings and Limitations

Gaps in Data: No direct experimental data (e.g., NMR, HPLC) for this compound are available in the provided evidence. Comparisons are extrapolated from analogs. Thermal stability, solubility, and reactivity under catalytic conditions remain theoretical without empirical validation.

Theoretical Predictions :

  • Computational studies suggest that the cyclopropoxy group’s strain energy (~27 kcal/mol) could increase reactivity in ring-opening reactions compared to unstrained ethers.
  • The ethyl group’s +I effect may slightly counteract the nitro group’s electron-withdrawing effect, creating a balanced electronic profile.

Q & A

Q. What are the optimal synthetic routes for 4-cyclopropoxy-2-ethyl-6-nitropyridine, and how can impurities be minimized during synthesis?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of the nitro group or cyclopropoxylation under controlled conditions. Key steps include:
  • Using anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of the cyclopropoxy group.
  • Monitoring reaction progress via TLC or HPLC to identify intermediates (e.g., unreacted 2-ethyl-6-nitropyridine precursors).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound. Common impurities include residual nitro intermediates or cyclopropanol byproducts, which can be quantified via GC-MS or NMR .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the cyclopropoxy group (δ 0.5–1.5 ppm for cyclopropane protons) and nitropyridine ring structure. 15^{15}N NMR may resolve ambiguities in nitro-group positioning .
  • IR Spectroscopy : Peaks at ~1520 cm1^{-1} (NO2_2 asymmetric stretch) and ~1350 cm1^{-1} (C-O-C stretch) confirm functional groups.
  • HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of this compound in catalytic transformations?

  • Methodological Answer : Computational studies (DFT or molecular docking) can predict electron-withdrawing effects of the nitro group on the pyridine ring, which may hinder electrophilic substitution. Experimental validation:
  • Compare reaction rates with analogs (e.g., 6-methyl vs. 6-nitro derivatives) in Suzuki-Miyaura coupling.
  • Use cyclic voltammetry to measure redox potentials, correlating with Hammett σ constants for substituent effects .

Q. What experimental strategies resolve contradictory stability data for this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Conduct accelerated stability studies:
  • Thermal Stress : Heat samples at 40–80°C for 24–72 hours; analyze degradation products via LC-MS.
  • pH Stress : Expose to buffers (pH 1–13) and monitor hydrolysis via UV-Vis kinetics.
  • Identify degradation pathways (e.g., nitro-group reduction or cyclopropane ring opening) using isotopic labeling (18^{18}O or 2^{2}H) and tandem MS .

Q. How can researchers reconcile conflicting reports on the compound’s biological activity in pharmacological studies?

  • Methodological Answer :
  • Perform systematic meta-analysis of existing literature (PubMed/MEDLINE) using keywords like “nitropyridine derivatives” and “cyclopropoxy pharmacophores” to identify methodological discrepancies.
  • Validate assays: Compare IC50_{50} values across cell lines (e.g., HEK293 vs. HepG2) under standardized conditions (e.g., serum-free media, 48-hour exposure).
  • Probe off-target effects via kinome-wide profiling or CRISPR-Cas9 gene-editing screens .

Q. What advanced analytical methods address challenges in detecting trace this compound in environmental matrices?

  • Methodological Answer :
  • LC-MS/MS : Use electrospray ionization (ESI) in negative ion mode for high sensitivity (LOD < 0.1 ppb). Optimize fragmentation (e.g., m/z 223 → 179 for nitro-group loss).
  • SPE Preconcentration : Employ hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from aqueous samples.
  • Challenges: Matrix effects (e.g., humic acids) require isotope dilution with 13^{13}C-labeled internal standards .

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